4-Hydroxy Xylazine

Description

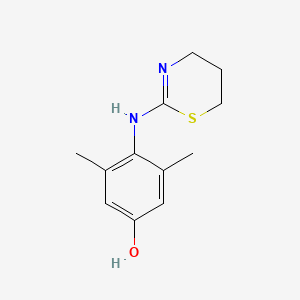

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-6-10(15)7-9(2)11(8)14-12-13-4-3-5-16-12/h6-7,15H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWQWFCVDXMJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NCCCS2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675967 | |

| Record name | 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145356-32-7 | |

| Record name | 4-Hydroxy xylazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145356327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LJ2G97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Metabolic Profile of 4 Hydroxy Xylazine

Hepatic Metabolism and Cytochrome P450 Involvement in Xylazine (B1663881) Hydroxylation

Hepatic metabolism is the primary route for xylazine biotransformation in mammals . The liver's cytochrome P450 (CYP) enzyme superfamily plays a crucial role in this process, catalyzing the hydroxylation of xylazine's aromatic ring nih.govwikipedia.orgmdpi.comnih.gov. Specifically, CYP isoforms involved in aromatic hydroxylation are responsible for introducing a hydroxyl group at the para position of xylazine's dimethylphenol moiety, leading to the formation of 4-hydroxy xylazine . Research indicates that CYP3A is a significant isoform involved in xylazine metabolism mdpi.com.

Phase I Metabolites: Hydroxylation Mechanisms Leading to this compound

Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions that introduce or expose functional groups. For xylazine, hydroxylation is a key Phase I pathway nih.gov. The introduction of a hydroxyl group (-OH) onto the aromatic ring of xylazine, particularly at the para position, generates this compound koreascience.kr. Studies have identified various hydroxylated metabolites, including 3-hydroxy-xylazine and 4-hydroxy-xylazine, as major Phase I products researchgate.netnih.govresearchgate.netnih.gov. The mechanism involves CYP-mediated oxidation of the aromatic ring .

Phase II Metabolites: Conjugation Pathways of Phenolic Metabolites (e.g., Glucuronidation, Sulfation)

Following Phase I hydroxylation, the resulting phenolic metabolites, such as this compound, can undergo Phase II conjugation reactions mdpi.comnih.govgtfch.org. These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate, to the hydroxyl group. Glucuronidation and sulfation are common Phase II pathways for phenolic metabolites mdpi.comnih.govgtfch.org. For instance, para- and meta-hydroxylated xylazine derivatives are often found in glycoconjugate forms, indicating glucuronidation researchgate.net. These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body mdpi.comnih.govgtfch.org.

Species-Specific Metabolic Differences in this compound Formation (e.g., Equine, Rodent, Bovine, Human)

Metabolic pathways and rates can vary significantly across different species fao.orgnih.govinchem.orgusda.gov. While xylazine metabolism has been studied in various animals, including horses, rats, and cattle, comprehensive data on this compound formation across all species is still evolving fao.orginchem.orgusda.gov.

Horses: Studies in horses have identified this compound as a major metabolite researchgate.netnih.gov. It has been detected in equine urine, and its presence can persist for extended periods researchgate.netnih.gov.

Rats: In rats, xylazine is extensively metabolized, with numerous Phase I and Phase II metabolites identified, including hydroxylated forms nih.govkoreascience.krgtfch.org. All metabolites found in rat urine have also been detected in human urine nih.govgtfch.org.

Cattle: In cattle, the primary biotransformation pathway appears to involve the breakdown of the thiazine (B8601807) ring, leading to the formation of 2,6-xylidine inchem.orgusda.gov. While hydroxylated metabolites are formed, the relative abundance and specific pathways for this compound in cattle require further detailed investigation.

Humans: Human metabolism studies indicate that xylazine is also metabolized to Phase I and Phase II products, with hydroxylated metabolites being key targets for detection nih.govgtfch.org. The metabolic profile in humans appears to share similarities with that observed in rats nih.govgtfch.org.

Identification of this compound as a Major and Long-Term Metabolite

This compound has been consistently identified as a major metabolite of xylazine researchgate.netnih.gov. In equine species, it has been noted as a long-term metabolite, detectable for up to 25 hours post-administration researchgate.netnih.gov. Its significant presence in urine makes it a valuable marker for xylazine exposure and misuse, particularly in doping control and forensic toxicology researchgate.netnih.govcaymanchem.com. The identification of this compound as a major metabolite underscores the importance of hydroxylation as a primary metabolic route for xylazine mdpi.comnih.gov.

Pharmacokinetic Profile of 4 Hydroxy Xylazine

Formation Kinetics and Peak Concentrations of 4-Hydroxy Xylazine (B1663881)

Elimination Kinetics and Detection Window in Biological Matrices (e.g., Urine, Plasma)

The elimination kinetics of 4-Hydroxy Xylazine suggest a longer persistence compared to the parent compound, Xylazine. In equine studies, pharmacokinetic data generated from a three-compartmental model indicated a terminal half-life of 29.8 ± 12.7 hours for this compound researchgate.net. Concurrently, its clearance was reported as 15.8 ± 4.88 ml min⁻¹ kg⁻¹, with a volume of distribution at steady state (Vss) of 1.44 ± 0.38 L/kg in horses researchgate.net.

The detection window for this compound is notably extended. It has been observed to be traceable for approximately 25 hours in equine urine nih.gov and detected in urine samples for up to 48 hours fao.org. More specifically, a detection time (DT) of 71 hours has been determined for this compound in equine plasma and urine researchgate.net.

| Parameter | Value | Notes |

| Terminal Half-life | 29.8 ± 12.7 hr | In horses, contextually linked to 4-OH-xylazine researchgate.net |

| Clearance | 15.8 ± 4.88 ml/min/kg | In horses, contextually linked to 4-OH-xylazine researchgate.net |

| Volume of Distribution (Vss) | 1.44 ± 0.38 L/kg | In horses, contextually linked to 4-OH-xylazine researchgate.net |

| Detection Time (DT) | 71 hr | In horses, plasma and urine researchgate.net |

Excretion Routes and Proportions in Various Species

Available literature indicates that this compound is excreted in a conjugated form mdpi.comfao.org. However, specific details regarding the primary excretion routes (e.g., renal, biliary) and the precise proportions of this compound excreted via these pathways in different species are not comprehensively described in the reviewed sources.

Comparative Pharmacokinetics of this compound with Xylazine and Other Metabolites

This compound is recognized as a major metabolite of Xylazine, often identified as a long-term metabolite, particularly in horses researchgate.netnih.gov. Its presence in biological matrices, such as urine, can persist for extended periods, making it a more sensitive indicator for determining Xylazine administration within a 48-hour timeframe compared to the parent drug itself fao.org. The identification of various hydroxylated and other metabolites, including this compound, highlights the extensive metabolic transformation Xylazine undergoes in vivo mdpi.comfao.orgusda.govherts.ac.uk.

Identified Metabolites of Xylazine

| Metabolite Name | Primary Species Identified | Notes |

| 2,6-xylidine (1-amino-2,6-dimethylbenzene) | Cattle (urine) | Major metabolite in cattle urine fao.orgusda.gov |

| 2-(4'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine | Horses, Rats (liver) | Major metabolite in horses and rats mdpi.comfao.orgusda.gov |

| 2-(3'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine | Horses, Rats (liver) | Major metabolite in horses and rats mdpi.comfao.orgusda.gov |

| N-(2,6-dimethylphenyl)thiourea | Horses, Rats (liver) | Major metabolite in horses and rats (in vitro) fao.orgusda.gov |

| 2-(2',6'-dimethylphenylamino)-4-oxo-5,6-dihydro-1,3-thiazine | Horses, Rats (liver) | Identified in horses and rats fao.orgusda.gov |

| 4-hydroxy-2,6-dimethylaniline | Rats (urine) | Identified in rat urine mdpi.com |

| 2,6-dimethylphenylisothiocyanate | Rats (urine) | Identified in rat urine mdpi.com |

| Oxo-xylazine | Humans (plasma) | Detected in human plasma researchgate.net |

| Sulfone-xylazine | Humans (plasma) | Detected in human plasma researchgate.net |

Pharmacological and Receptor Level Activities of 4 Hydroxy Xylazine

Agonistic Properties at Opioid Receptors (e.g., Kappa Opioid Receptor)

While its parent compound, xylazine (B1663881), is primarily known as an α2-adrenergic receptor agonist, research has revealed that it and its metabolites also interact with the opioid system. wikipedia.orgusdoj.gov Specifically, 4-hydroxy xylazine has been evaluated for its activity at kappa (κ), mu (μ), and delta (δ) opioid receptors. biorxiv.orgbiorxiv.org

| Compound | Kappa Opioid Receptor (κOR) | Mu Opioid Receptor (μOR) | Delta Opioid Receptor (δOR) |

|---|---|---|---|

| This compound | Gi Agonist Activity | No Activity Observed | No Activity Observed |

G Protein Biased Agonism and Signaling Pathways

Further investigation into the mechanism of action at the kappa opioid receptor has focused on G protein activation and potential biased agonism. biorxiv.orgnih.gov G protein biased agonists preferentially activate G protein signaling pathways over other pathways, such as β-arrestin recruitment. biorxiv.orgnih.gov

To assess potential bias, Bioluminescence Resonance Energy Transfer 2 (BRET2) assays were utilized to measure the activation of inhibitory G proteins (Gi1, GoA) and β-arrestin signaling pathways. biorxiv.orgbiorxiv.org In these assays, the parent compound xylazine and the metabolite 3-hydroxy xylazine demonstrated activation of the Gi1 and GoA pathways. biorxiv.orgbiorxiv.org In stark contrast, this compound showed no activity in activating these G protein pathways. biorxiv.orgbiorxiv.orgresearchgate.net

Furthermore, when examining the β-arrestin pathways, neither xylazine nor its metabolites, including this compound, showed any activity in the β-arrestin 1 pathway. biorxiv.orgbiorxiv.org While xylazine and 3-hydroxy xylazine showed weak activity in the β-arrestin 2 pathway at high concentrations, this compound did not. biorxiv.org These findings indicate that while xylazine and 3-hydroxy xylazine are G protein biased agonists at the κOR, this compound does not appear to effectively engage these signaling mechanisms. biorxiv.orgbiorxiv.org

Comparison of Efficacy and Potency with Parent Xylazine and Other Metabolites

In contrast, 3-hydroxy xylazine was found to be as efficacious as both xylazine and the reference κOR agonist salvinorin A, although it was less potent than these compounds. biorxiv.orgbiorxiv.org The parent compound, xylazine, acts as a full agonist at the κOR. biorxiv.orgresearchgate.net The reduced efficacy of this compound suggests that the metabolic conversion to this specific form significantly diminishes its ability to activate the kappa opioid receptor compared to both xylazine and 3-hydroxy xylazine. biorxiv.orgresearchgate.net

| Compound | Relative Efficacy | G Protein (Gi1/GoA) Activation |

|---|---|---|

| Xylazine | Full Agonist | Yes |

| 3-Hydroxy Xylazine | High (Comparable to Xylazine) | Yes |

| This compound | Low / Less Efficacious | No Activity Observed |

Structure-Activity Relationships as Modified by Hydroxylation

The differences in pharmacological activity between xylazine, 3-hydroxy xylazine, and this compound highlight the importance of the position of hydroxylation in determining the molecule's interaction with the kappa opioid receptor. biorxiv.orgbiorxiv.org This provides insight into the structure-activity relationship (SAR) for this class of compounds.

The introduction of a hydroxyl (-OH) group at the 4-position of the phenyl ring of xylazine results in a metabolite (this compound) with substantially reduced efficacy at the κOR and an inability to activate the associated G protein signaling pathways. biorxiv.orgbiorxiv.orgresearchgate.net Conversely, hydroxylation at the 3-position (creating 3-hydroxy xylazine) yields a metabolite that retains high efficacy, comparable to the parent compound. biorxiv.orgbiorxiv.org

This suggests that the region around the 4-position of the phenyl ring may be sterically or electronically sensitive, and that modification at this site is detrimental to the agonistic activity at the kappa opioid receptor. The specific placement of the hydroxyl group is therefore a critical determinant of the compound's pharmacological function at this receptor.

Advanced Analytical Methodologies for 4 Hydroxy Xylazine Detection and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the sensitive and specific analysis of 4-hydroxy xylazine (B1663881), enabling its differentiation from the parent compound and other matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the determination of xylazine and its metabolites in equine urine for doping control analysis nih.gov. Studies have identified seven metabolites of xylazine in urine, with 4-hydroxy-xylazine being the major metabolite, traceable for up to 25 hours post-administration in horses nih.gov. GC-MS methods have been employed to detect 4-hydroxy-xylazine in equine urine, with limits of detection as low as 0.2 ng/mL .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-QTOF/MS, LC-QTOF-MS) Applications

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its advanced variants, such as LC-MS/MS and LC-QTOF-MS, are widely recognized as the gold standard for the analysis of xylazine and its metabolites due to their high sensitivity and specificity researchgate.netnih.gov.

LC-MS/MS: A quantitative LC-MS/MS method has been developed and validated following Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines for analyzing xylazine and its metabolites in urine oup.comresearchgate.net. This method utilizes a Shimadzu Prominence LC-20 series system coupled with a Sciex Triple Quad 4500 mass spectrometer oup.com. Multiple reaction monitoring (MRM) transitions for xylazine and 4-hydroxy-xylazine (e.g., 4-hydroxy-xylazine 237.1/137.1 and 231.1/136.1) are employed for detection oup.com. The method demonstrates linearity from 1 to 10,000 ng/mL, with a lower limit of quantification (LLOQ) for xylazine reported at 1 ng/mL oup.com. Precision and accuracy studies showed acceptable coefficients of variation (CVs) for inter-day and intra-day measurements oup.com. In a study analyzing urine samples, xylazine was detected in 38% of fentanyl-positive urines, with 4-hydroxy-xylazine detected in a subset of these samples researchgate.net.

UPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has been updated and validated for a panel of toxicologically relevant analytes, including xylazine and its major metabolite, 4-hydroxy xylazine waters.com. This approach allows for quantitative monitoring in urine waters.com. Matrix effect studies revealed consistent ion enhancement for both xylazine and this compound, with variability in ion effects ranging from 10–13% across different urine matrices waters.com. Calibration performance showed high R² values (0.994–1.000) for both analytes waters.com.

LC-QTOF-MS: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) has been employed for qualitative analysis of urine samples to determine drug prevalence cfsre.orgcfsre.org. In a study conducted in Philadelphia, LC-QTOF-MS analysis revealed that 88% of urine samples screened positive for xylazine, and 53% of these also contained this compound cfsre.org. This technique allows for the characterization of xylazine and its metabolites, with this compound identified as the primary metabolite cfsre.orgcfsre.org.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) methods have also been developed for the detection of xylazine and its metabolites mdpi.com. One study described an HPLC method for detecting xylazine and 2,6-xylidine in bovine and swine kidneys with a limit of detection (LOD) of 25 ppb mdpi.com. Another HPLC method was developed and validated for the simultaneous detection of xylazine, diazepam, ketamine, and nimetazepam in spiked beverages, achieving a limit of detection of 39.1 ng/mL for xylazine researchgate.net.

Immunochemical and Sensor-Based Detection Approaches for Xylazine/4-Hydroxy Xylazine

Immunochemical and sensor-based methods offer rapid, point-of-care screening capabilities for xylazine and its metabolites.

Immunoassays: Homogeneous enzyme immunoassays have been developed for the qualitative and semi-quantitative detection of xylazine and its metabolites in human urine nih.govark-tdm.comark-tdm.comark-tdm.comoup.com. The ARK Diagnostics Xylazine Assay is designed for use on automated clinical chemistry analyzers and targets xylazine and its metabolites, including this compound, with a cutoff concentration of 10 ng/mL ark-tdm.comark-tdm.comark-tdm.comoup.com. Evaluations of this immunoassay showed high specificity for xylazine and this compound in human urine ark-tdm.comoup.com. For example, one evaluation reported a false-negative rate of 1.4% and a false-positive rate of 0% for the semi-quantitative assay application nih.gov. Rapid chromatographic immunoassays, such as dipstick tests, are also available for the qualitative detection of xylazine in urine, with reported sensitivities of 100% and specificities around 97% . These tests typically have a cutoff concentration, such as 1,000 ng/mL custom-monoclonalantibody.com.

Sensor-Based Detection: Electrochemical sensors have been developed for the detection of xylazine, offering portability and on-site analysis capabilities mdpi.commdpi.comacs.orgacs.orgnih.gov. One voltammetry-based sensor utilizes modified carbon electrodes with multi-walled carbon nanotubes, cyclodextrin, and polyurethane membranes for enhanced sensitivity and selectivity mdpi.comnih.gov. This sensor demonstrated a low limit of detection of approximately 5 ppm mdpi.comnih.gov. Another approach involves a portable electrochemical sensor combined with a smartphone and an electrochemical paper-based analytical device (ePAD), which achieved a minimum detectable concentration of 0.06 μg mL-1 acs.org. These sensors are designed to detect xylazine in various matrices, including beverages and potentially biological samples, with good recovery rates mdpi.comacs.orgacs.org.

Sample Preparation and Matrix Effects in Biological Specimen Analysis

Effective sample preparation is crucial for accurate analysis of this compound in complex biological matrices like urine, blood, and plasma. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE) researchgate.net. These methods aim to isolate and concentrate the analyte while removing interfering substances from the sample matrix.

Matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact quantification waters.com. Studies have reported ion enhancement in urine matrices for both xylazine and this compound, necessitating careful method validation and the use of internal standards, preferably deuterated analogs, to compensate for these effects waters.com. For instance, matrix effect studies revealed consistent ion enhancement for xylazine and this compound in nine different urine matrices waters.com.

Quantitative Analysis and Validation Parameters

The validation of analytical methods for this compound is essential to ensure reliable and accurate quantification. Key validation parameters include:

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Various methods report different LODs and LOQs. For example, GC-MS methods have shown LODs as low as 0.2 ng/mL for 4-hydroxy-xylazine in equine urine . LC-MS/MS methods have reported LLOQs for xylazine at 1 ng/mL oup.com, while electrochemical sensors have achieved LODs as low as ~5 ppm mdpi.comnih.gov or 0.06 μg mL-1 acs.org.

Linearity: Analytical methods must demonstrate linearity over a defined concentration range. LC-MS/MS methods have shown linearity from 1 to 10,000 ng/mL oup.com. Electrochemical sensors have reported linear ranges from 0.2–5 μg mL-1 and 5–100 μg mL-1 acs.org.

Precision and Accuracy: Precision (reproducibility) and accuracy (closeness to the true value) are critical. Studies employing LC-MS/MS have reported acceptable intra-day and inter-day CVs for xylazine and its metabolites, often below 10% oup.comresearchgate.net. Recovery studies for analytical methods have shown ranges from 80.8% to 114.8% waters.comacs.orgacs.orgvcu.edu, indicating good accuracy.

Recovery: The efficiency of analyte extraction from the sample matrix is assessed through recovery studies waters.comacs.orgacs.orgvcu.edu. For instance, recovery for xylazine and this compound was reported between 90–111% and 91–103%, respectively, in urine samples waters.com.

Forensic Toxicology and Clinical Significance of 4 Hydroxy Xylazine As a Biomarker

Role as a Long-Term Metabolite for Extended Detection Windows in Forensic Investigations

4-Hydroxy xylazine (B1663881) is the primary, or major, metabolite of xylazine. researchgate.netnih.gov Due to the rapid metabolism of the parent compound, xylazine, its direct detection in biological samples is time-sensitive. researchgate.netmadbarn.com Research in equine studies has shown that xylazine is quickly metabolized, with concentrations dropping significantly within 1 to 3 hours after administration. researchgate.netnih.gov

In contrast, 4-hydroxy xylazine persists in the body for a longer duration. researchgate.net Studies have demonstrated that this metabolite can be traced in urine for up to 25 hours post-administration. nih.govmadbarn.com This extended presence makes this compound a critical long-term metabolite for toxicological analysis. researchgate.netnih.gov Its detection significantly lengthens the window for identifying xylazine exposure in forensic investigations, which is crucial when samples are not collected immediately after exposure. researchgate.net The use of phenolic metabolites like this compound for screening is therefore considered more effective than relying solely on the parent drug. researchgate.net

Biomarker Utility in Xylazine Exposure and Intoxication Assessments

This compound serves as a useful biomarker for confirming exposure to xylazine. scientist.comcaymanchem.com As the principal metabolite, its presence in biological fluids like urine or blood provides clear evidence of the body's processing of the parent drug. cfsre.orgnih.gov

In a study of urine samples from a Philadelphia drug-using population, 88% of samples that tested positive for xylazine also contained detectable levels of its metabolites. cfsre.org Among these positive samples, 53% contained this compound. cfsre.org Interestingly, all samples that were positive for the metabolite also contained the parent drug, xylazine. cfsre.org While some research identifies this compound as the primary metabolite, it has been suggested that the parent compound, xylazine, remains the most appropriate biomarker for routine toxicology testing. cfsre.orgcfsre.org The utility of this compound lies in its ability to corroborate exposure, especially in cases where the time since administration is unknown or extended. researchgate.net

Interpretation of this compound Concentrations in Biological Samples

The interpretation of this compound concentrations is an emerging area of forensic toxicology, and data is still being gathered. However, some studies have begun to establish typical concentration ranges in urine. In a review of an initial group of forensic cases, urinary concentrations of this compound were found to range from <38 ng/mL to 168 ng/mL. waters.com In the same samples, the parent drug, xylazine, was found in much higher concentrations, ranging from 58 to 3,860 ng/mL. waters.com This suggests that in urine, the concentration of xylazine consistently exceeds that of its 4-hydroxy metabolite. waters.com

In another study involving patient urine samples, xylazine concentrations ranged from 4 to 3,789 ng/mL; however, in this particular sample set, only one patient's sample showed a detectable presence of this compound. researchgate.netmsacl.org The significant overlap in reported blood concentrations of the parent drug xylazine in fatal and non-fatal cases makes it difficult to define a "safe" or lethal level, and currently, there is limited data to establish a clear correlation between specific this compound concentrations and clinical outcomes. nih.govnih.gov

Reported Urinary Concentrations of Xylazine and this compound in Forensic Casework

| Compound | Concentration Range (ng/mL) |

|---|---|

| Xylazine | 58–3860 |

| This compound | <38–168 |

Implications for Drug Monitoring and Doping Control in Veterinary and Human Contexts

In veterinary medicine, particularly in equine sports, this compound is a key target in doping control. researchgate.netcaymanchem.com Because xylazine is metabolized rapidly, its major metabolite, this compound, which can be detected for up to 25 hours, is regarded as the long-term indicator for screening and confirming illicit use. nih.govmadbarn.com Its use as a marker is well-established in gas chromatography-mass spectrometry (GC-MS) analysis of equine urine. researchgate.netcaymanchem.com

In human contexts, the increasing use of xylazine as an adulterant in the illicit drug supply has necessitated its inclusion in forensic and clinical toxicology screenings. dea.gov The designation of fentanyl adulterated with xylazine as an emerging drug threat highlights the need for expanded testing. Developing and validating methods to detect both xylazine and this compound in human biological samples is crucial for public health monitoring, understanding polysubstance use patterns, and informing clinical treatment in overdose cases. waters.com

Co-detection with Xylazine and Other Substances in Polysubstance Use Scenarios

Toxicological findings from forensic investigations consistently show that xylazine and its metabolites are rarely detected in isolation. Instead, they are overwhelmingly found in combination with opioids, particularly illicitly manufactured fentanyls. nih.govnih.gov In post-mortem cases where xylazine was detected, 100% were also positive for fentanyl. nih.govresearchgate.net

The co-detection with other substances is extensive, reflecting complex polysubstance use patterns. nih.gov A median of five different drug groups were present in xylazine-positive deaths. nih.gov Beyond fentanyl, commonly co-detected substances include cocaine, benzodiazepines, heroin, and alcohol. nih.gov In one analysis of xylazine-present overdose deaths, cocaine was found in 45.4% of cases, benzodiazepines in 28.4%, and heroin in 23.3%. nih.gov Similarly, a study of drug-related deaths in Philadelphia found that all seven xylazine-positive cases also tested positive for fentanyl, with six also positive for a heroin metabolite. nih.gov This highlights that xylazine is a component of an increasingly synthetic and polysubstance overdose crisis. nih.gov

Co-detection of Substances in Xylazine-Positive Fatalities

| Co-detected Substance | Percentage of Cases | Source |

|---|---|---|

| Fentanyl | 98.4% - 100% | nih.gov, nih.gov |

| Cocaine | 45.4% | nih.gov |

| Benzodiazepines | 28.4% | nih.gov |

| Heroin | 23.3% | nih.gov |

| Alcohol | 19.7% | nih.gov |

Impact on Toxicological Outcomes and Risk Assessment

Contribution of 4-Hydroxy Xylazine (B1663881) to Overall Toxicological Profile of Xylazine Exposure

Table 1: Key Toxicological Characteristics of Xylazine Exposure

| Characteristic | Description |

|---|---|

| Parent Compound | Xylazine |

| Primary Metabolite | 4-Hydroxy Xylazine |

| Mechanism of Action | α2-adrenergic agonist |

| Primary Physiological Effects | CNS Depression, Respiratory Depression, Bradycardia, Hypotension ashp.org |

| Metabolic Pathway | Phase I hydroxylation in the liver nih.govusdoj.gov |

Potential for Independent Toxicological Effects

The independent toxicological effects of this compound are an area of ongoing research. While the acute toxicity of an overdose is primarily attributed to the parent drug, xylazine, its metabolites may possess their own pharmacological activity. nih.gov A 2023 study published on bioRxiv investigated the activity of xylazine and its primary metabolites, including this compound, against a panel of over 300 human G-protein coupled receptors (GPCRs). biorxiv.org The study found that while xylazine itself showed full agonism at the kappa opioid receptor (κOR) at high concentrations, this compound did not exhibit the same activity. biorxiv.org

This suggests that the specific toxicological contributions of this compound may differ from those of the parent compound. Although it may not share the same receptor binding profile as xylazine, it could contribute to toxicity through other mechanisms or by acting on different biological targets. The clinical relevance and potential biological activities of xylazine's main metabolites are generally not well understood. mdpi.com However, given that metabolites can sometimes be more or less active than the parent drug, or have different effects altogether, further research is necessary to fully characterize the independent toxicological profile of this compound and its role in the adverse health outcomes associated with xylazine exposure. biorxiv.orgmdpi.com

Relevance in Post-Mortem Toxicology and Cause of Death Determination

This compound is highly relevant in post-mortem toxicology and plays a crucial role in determining the cause of death in drug-related fatalities. nih.gov Because xylazine is metabolized and eliminated rapidly, the parent drug may not be detectable in post-mortem samples, especially if there is a significant delay between drug administration and death. madbarn.comwikipedia.org In such instances, the detection of its metabolites, particularly the major metabolite this compound, serves as a critical biomarker confirming exposure to xylazine. madbarn.comcfsre.orgresearchgate.net Studies have shown that this compound can be traced for longer periods than the parent compound, making it an essential target in forensic analysis. madbarn.com

The interpretation of xylazine's role in a fatality is often complicated by the fact that it is almost exclusively found in combination with other potent substances, most notably fentanyl. nih.govnih.govresearchgate.net In a 2019 study of overdose deaths in the United States, fentanyl was co-involved in 99.1% of deaths where xylazine was detected. nih.gov This polysubstance context makes it challenging to isolate the specific contribution of xylazine or its metabolites to the cause of death. nih.govencyclopedia.pub

Forensic toxicologists must consider the presence of this compound as definitive evidence of xylazine intake. While there is no established lethal concentration for xylazine due to a significant overlap between fatal and non-fatal blood concentrations, its identification complicates the cause-of-death determination. usdoj.govoup.com The coroner or medical examiner must weigh the contribution of xylazine's known depressant effects alongside those of the other detected substances. nih.goveurekalert.org Therefore, the detection of this compound is a vital piece of the puzzle in post-mortem investigations, helping to build a complete toxicological profile and accurately attribute the cause of death in complex overdose cases. nih.govnih.gov

Table 2: Xylazine and Co-detected Substances in Overdose Fatalities (2019)

| Substance | % of Xylazine-Positive Deaths | % of Xylazine-Involved Deaths* |

|---|---|---|

| Fentanyl | 98.7% | 99.1% |

| Cocaine | 32.1% | 29.6% |

| Heroin | 26.0% | 28.4% |

| Benzodiazepines | 17.1% | 19.8% |

| Prescription Opioids | 11.4% | 13.4% |

| Methamphetamine | 12.4% | 11.7% |

| Alcohol | 11.9% | 12.6% |

Source: CDC, State Unintentional Drug Overdose Reporting System nih.gov *Xylazine-involved deaths are cases where the medical examiner or coroner lists xylazine as a contributing cause of death. nih.gov

Emerging Research and Future Directions

Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites

Research continues to focus on a complete understanding of how xylazine (B1663881) is metabolized within biological systems, particularly in humans. While 4-Hydroxy Xylazine is recognized as a major hydroxylated metabolite, formed through cytochrome P450 (CYP)-mediated oxidation of xylazine's aromatic ring gtfch.org, the full spectrum of metabolic pathways and the identification of novel metabolites remain areas of active investigation. Studies have identified various phase I metabolites, including those resulting from N-dealkylation, S-dealkylation, aromatic hydroxylation, and oxidation of the thiazine (B8601807) ring gtfch.orgmdpi.com. Some of these phenolic metabolites are further excreted as phase II glucuronides and/or sulfates gtfch.orgmdpi.com. The precise enzymes involved and the kinetics of these transformations, especially in humans, are still being elucidated gtfch.orgmdpi.com. Understanding these pathways is crucial for interpreting toxicological findings and for developing more comprehensive detection strategies.

Comprehensive Human Pharmacokinetic and Pharmacodynamic Studies of this compound

While data on xylazine's pharmacokinetics and pharmacodynamics in animals is well-established, comprehensive studies specifically detailing these aspects for this compound in humans are limited usdoj.govnih.gov. Emerging research indicates that this compound is a significant metabolite, detectable in human urine samples, often in conjunction with xylazine itself, particularly in cases of overdose or illicit use researchgate.netcfsre.org. Some studies suggest a half-life of 2–3 hours for xylazine in humans, which may influence the detection window for its metabolites . However, precise pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in humans, is still needed. Pharmacodynamic investigations into the specific receptor interactions and biological effects of this compound are also ongoing, with some research suggesting it may also act as a G protein-biased agonist at kappa opioid receptors (κOR) biorxiv.orgnih.gov.

Development of Rapid Point-of-Care Detection Technologies for this compound

The increasing prevalence of xylazine and its metabolites in illicit drug supplies has driven the development of rapid detection methods. Point-of-care (POC) technologies, such as dipstick tests and immunoassays, are being advanced to enable quick screening for xylazine and its metabolites, including this compound, in clinical and forensic settings mdpi.comark-tdm.comnih.govresearchgate.net. These methods aim to provide fast results, facilitating timely clinical decisions in overdose cases. For instance, a competitive lateral flow immunoassay has been developed with a reported cutoff of 10 ng/mL, demonstrating high clinical sensitivity and specificity when compared to mass spectrometry methods nih.govresearchgate.netnih.gov. The development of these rapid tests is crucial for improving the accessibility and speed of xylazine detection, especially given the lack of an antidote and the distinct clinical presentation compared to opioid overdoses nih.govachch.org.

Assessment of Long-Term Health Implications Related to Metabolite Exposure

The long-term health implications stemming from exposure to xylazine and its metabolites, including this compound, are a growing concern. While acute toxicity symptoms are documented, the chronic effects of repeated exposure are less understood nih.gov. Research has linked chronic xylazine use to severe skin ulcers, necrosis, and abscesses, which can lead to serious infections and potentially limb amputation nih.govmarshallhealth.org. Furthermore, some studies suggest that the primary metabolite, 2,6-xylidine, may possess carcinogenic and genotoxic effects, raising concerns about long-term health risks for chronic users uspharmacist.com. Further research is needed to comprehensively assess the cumulative toxicological impact of this compound and other metabolites on human health over extended periods.

Standardization of Analytical and Interpretative Guidelines for Forensic and Clinical Settings

As the detection of xylazine and its metabolites becomes more common in forensic and clinical toxicology, there is an increasing need for standardized analytical methods and interpretative guidelines. Current analytical techniques, primarily LC-MS/MS and GC-MS, are employed for the identification and quantification of xylazine and its metabolites, including this compound researchgate.netnih.govresearchgate.netoup.comresearchgate.net. Validation of these methods often follows guidelines such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or the American Academy of Forensic Sciences (AAFS) researchgate.netunitedchem.com. Establishing clear interpretative guidelines for positive results, considering factors like concentration, matrix, and potential for cross-reactivity, is essential for consistent and reliable reporting in both forensic investigations and clinical patient management. The development of certified reference materials (CRMs) also plays a vital role in ensuring accuracy and comparability across laboratories caymanchem.comcaymanchem.comoup.com.

Q & A

Q. Methodological Recommendations :

- Standardize LC-MS/MS protocols to include this compound in routine toxicology panels.

- Cross-validate results with animal models (e.g., zebrafish pharmacokinetic studies) to confirm metabolite stability .

How does this compound’s pharmacological activity differ from its parent compound, xylazine, in vitro and in vivo?

Advanced Research Question

While xylazine is a κ-opioid receptor (KOR) agonist with G protein-biased signaling, this compound shows reduced efficacy at KOR (Figure 5L, ). In BRET2 assays, xylazine and its 3-hydroxy metabolite activate Gi1/GoA pathways, but this compound lacks activity . This suggests divergent roles in analgesia, sedation, and respiratory depression.

Q. Experimental Design Considerations :

- Use TRUPATH assays to compare G protein/arrestin signaling bias between metabolites.

- Evaluate dose-dependent effects in rodent models to assess respiratory depression thresholds (e.g., 59% reduction in uterine blood flow observed in cows at 5 minutes post-xylazine exposure ).

What experimental strategies can mitigate confounding effects of xylazine adulterants (e.g., fentanyl) in studies on this compound’s neuropharmacology?

Advanced Research Question

Co-administration of xylazine with fentanyl complicates mechanistic studies due to overlapping effects on opioid receptors and respiratory depression.

Q. Methodological Solutions :

- In vitro : Use selective receptor antagonists (e.g., nor-BNI for KOR) to isolate this compound’s effects .

- In vivo : Employ conditional knockout models (e.g., μ-opioid receptor KO mice) to disentangle interactions with fentanyl .

- Analytical : Quantify this compound:fentanyl ratios in postmortem tissues (e.g., umbilical cord samples ) to correlate with clinical outcomes.

How can researchers optimize solubility and stability of this compound for preclinical studies?

Basic Research Question

this compound has limited aqueous solubility (typically <1 mg/mL in water) but dissolves in DMSO (10 mM stock solutions recommended). For in vivo studies, formulations combining DMSO with co-solvents (e.g., PEG300, Tween 80) are critical to prevent precipitation .

Q. Formulation Protocols :

| Application | Recommended Formula | Stability |

|---|---|---|

| Intraperitoneal | DMSO:Tween 80:Saline (10:5:85) | Stable for 1 month at -20°C |

| Oral administration | 0.5% CMC-Na suspension | Stable for 48 hours at 4°C |

What are the critical knowledge gaps in understanding this compound’s teratogenicity and placental transfer?

Advanced Research Question

Animal studies show xylazine reduces uterine blood flow (59% within 5 minutes in cows ), but this compound’s placental transfer and fetal toxicity remain unstudied. Human data is limited to case reports of xylazine in umbilical cord tissue .

Q. Research Priorities :

- Conduct placental perfusion assays with radiolabeled this compound to quantify transfer efficiency.

- Use zebrafish embryo models to screen for developmental toxicity (e.g., yolk sac edema, cardiac defects) .

How can conflicting data on xylazine/4-hydroxy xylazine’s prevalence in overdose deaths be resolved?

Data Contradiction Analysis

Studies report xylazine in 20% of non-fentanyl overdoses but exclude this compound due to testing limitations. Jurisdictional inconsistencies (e.g., 25 deaths without detected fentanyl in 2022 ) suggest underreporting.

Q. Recommendations :

- Harmonize testing via the FAAX Plan’s federal protocols for xylazine metabolite inclusion .

- Integrate drug seizure data (e.g., CBP’s pollen analysis for sourcing ) with postmortem toxicology to map supply chains.

What preclinical models best replicate chronic this compound exposure in humans?

Advanced Research Question

Chronic xylazine use in rodents induces hyperglycemia and hepatic glucose release , but this compound’s long-term effects (e.g., organ damage, dependence) are uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.